(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol
Description
(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with three key substituents: a methoxy group at position 4, a phenyl ring at position 2, and a hydroxymethyl (-CH2OH) group at position 2.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(4-methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol |
InChI |
InChI=1S/C14H13N3O2/c1-19-14-13-11(9-18)12(10-5-3-2-4-6-10)16-17(13)8-7-15-14/h2-8,18H,9H2,1H3 |
InChI Key |
USGVSQAZSIJENI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Biological Activity
(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is a synthetic organic compound characterized by its unique pyrazolo[1,5-a]pyrazine core, which includes a methoxy group and a phenyl substituent. This structural composition suggests potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Structural Characteristics
The compound can be represented structurally as follows:
This structure features a methoxy group (-OCH₃) and a phenyl group (-C₆H₅) attached to the pyrazolo core, which influences its chemical properties and biological interactions.
Anticancer Properties
Research indicates that compounds with a pyrazolo[1,5-a]pyrazine structure exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit various cancer cell lines by disrupting cell cycle regulation. The potential mechanisms include:
- Inhibition of CDK2 Activity : Compounds in this class have been identified as CDK2 inhibitors, leading to disrupted cell proliferation pathways.
- Induction of Apoptosis : Studies suggest that (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol may induce apoptosis in cancer cells through various signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy. Research has shown that similar pyrazolo derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
The biological activity of (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is likely mediated through several biochemical pathways:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle arrest.
- Signal Transduction Modulation : Interference with pathways such as PI3K/Akt can alter cellular responses to growth factors.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Aminoquinoline | Contains an amino group | Antimalarial activity |
| Pyrazolo[1,5-a]pyrimidine | Fused pyrimidine ring | Antiviral properties |
| 1H-Pyrazole derivatives | Various substitutions on pyrazole | Diverse biological activities |
The unique combination of the methoxy and phenyl groups in (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol may confer distinct biological activities not observed in other similar compounds .
Case Studies
Several case studies highlight the potential therapeutic applications of (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
- Animal Models : In vivo studies on animal models for inflammatory diseases revealed that treatment with this compound resulted in reduced inflammation markers and improved clinical outcomes compared to control groups.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol with key analogues:
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound likely enhances water solubility compared to non-polar analogues like 5-phenyl-3-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k) .
- Stability : The methoxy group at position 4 may reduce oxidative degradation compared to electron-deficient substituents (e.g., trifluoromethyl in 9k).
Research Findings and Implications
Role of the Methanol Group: The -CH2OH moiety in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in analogues like 9j (which has a carbonyl group) .
Electronic Effects : The electron-donating methoxy group at position 4 could stabilize the aromatic system, contrasting with electron-withdrawing groups (e.g., -CF3 in 9k) that enhance electrophilic reactivity .
Synthetic Flexibility : The pyrazolo[1,5-a]pyrazine core allows modular substitution, as seen in the synthesis of triazolo-pyrazine derivatives and pyrimidin-2-yl variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
